

# Application Notes & Protocols for DHFR 19-bp Deletion Genotyping

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## Compound of Interest

Compound Name: DHFR-IN-19

Cat. No.: B15575171

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## Introduction

The dihydrofolate reductase (DHFR) gene encodes a crucial enzyme for folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides and amino acids. A common polymorphism within the first intron of the DHFR gene is a 19-base pair (bp) insertion/deletion (I/D), officially designated as rs70991108. This polymorphism has been investigated for its potential functional consequences, including altered DHFR mRNA expression and its association with various health outcomes.<sup>[1][2][3]</sup> Accurate genotyping of this 19-bp deletion is therefore critical for research into folate metabolism, pharmacogenetics, and disease susceptibility.

These application notes provide detailed protocols and primer information for the genotyping of the DHFR 19-bp deletion using conventional PCR, allele-specific PCR, and real-time PCR with fluorescent probes.

## Data Presentation

Table 1: Primer Sequences for DHFR 19-bp Deletion Genotyping

PCR Method	Primer Name	Sequence (5' to 3')	Target Allele	Reference
Conventional PCR / Real-Time PCR (TaqMan)	Forward	TCGCTGTGTCC CAGAACATG	Common	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Reverse	AGCGCAGACC GCAAGTCTG	Common	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	
Real-Time PCR (Melting Curve Analysis)	Forward	TGGGCATCGG CAAGAAC	Common	<a href="#">[7]</a>
Reverse	TCTGGCCCCAT CCTCTC	Common	<a href="#">[7]</a>	
Allele-Specific PCR (bi-PASA)	Outer Forward (FO)	Not explicitly provided in search results.	Common	<a href="#">[8]</a>
Outer Reverse (RO)	Not explicitly provided in search results.	Common	<a href="#">[8]</a>	
Inner Forward (FI)	Not explicitly provided in search results.	Insertion	<a href="#">[8]</a>	
Inner Reverse (RI)	Not explicitly provided in search results.	Deletion	<a href="#">[8]</a>	
TaqMan Probes	Insertion Probe (FAM)	ACC TGG GCG GGA CGC G	Insertion	<a href="#">[4]</a> <a href="#">[5]</a>
Deletion Probe (VIC)	TGG CCG ACT CCC GGC G	Deletion	<a href="#">[4]</a> <a href="#">[5]</a>	
Melting Curve Probes	Sensor Probe (Fluorescein)	CCAGGTACCC CGACCGTG- Fluorescein	Common	<a href="#">[7]</a>

Anchor Probe (BODIPY 630/650)	BODIPY		
	630/650-		
	CAGCCTGCGC	Common	[7]
	CCGTTTGGG- Phosphate		

Table 2: Summary of PCR Reaction Conditions

Method	DNA Template	Primer Concentration	Probe Concentration	Master Mix	Total Volume	Reference
Real-Time PCR (TaqMan)	3 ng	950 nmol/L	250 nmol/L each	TaqMan Universal PCR Master Mix	20 µL	<a href="#">[4]</a>
Real-Time PCR (Melting Curve Analysis)	Not Specified	0.75 µM (Fwd), 0.25 µM (Rev)	0.25 µM each	Not Specified	Not Specified	<a href="#">[7]</a>
Allele-Specific PCR (bi-PASA)	~100 ng	0.7 µL of 10 pmol/mL	Not Applicable	Prime Taq premix	20 µL	<a href="#">[9]</a>
Conventional PCR	75 ng	200 nmol/L	Not Applicable	Contains 200 µmol/L dNTPs, 0.5 U Taq polymerase, PCR buffer, 5% DMSO, 1.0-4.0 mmol/L MgCl <sub>2</sub>	Not Specified	<a href="#">[3]</a>

## Experimental Protocols

### Protocol 1: Genotyping using Real-Time PCR with TaqMan Probes

This protocol is adapted from studies utilizing a TaqMan probe-based assay for allelic discrimination.[\[4\]](#)[\[5\]](#)

### 1. Materials:

- Genomic DNA
- Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'
- Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'
- Insertion Probe (FAM): 5'-ACC TGG GCG GGA CGC G-TAMRA-3'
- Deletion Probe (VIC): 5'-TGG CCG ACT CCC GGC G-TAMRA-3'
- TaqMan Universal PCR Master Mix
- Nuclease-free water
- Real-Time PCR instrument

### 2. Reaction Setup: Prepare the following reaction mixture on ice:

Component	Volume per reaction	Final Concentration
TaqMan Universal PCR Master Mix (2x)	10 µL	1x
Forward Primer (19 µM)	1 µL	950 nmol/L
Reverse Primer (19 µM)	1 µL	950 nmol/L
Insertion Probe (5 µM)	1 µL	250 nmol/L
Deletion Probe (5 µM)	1 µL	250 nmol/L
Genomic DNA (e.g., 1.5 ng/µL)	2 µL	3 ng
Nuclease-free water	3 µL	-
Total Volume	20 µL	

### 3. Thermal Cycling Conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	10 minutes	1
Denaturation	92°C	15 seconds	50
Annealing/Extension	60°C	1 minute	

4. Data Analysis: Genotypes are determined by the allelic discrimination plot generated by the real-time PCR software based on the fluorescence of the FAM and VIC probes.

## Protocol 2: Genotyping using Conventional PCR and Gel Electrophoresis

This protocol is based on the principle of detecting size differences in PCR amplicons due to the 19-bp deletion.[\[1\]](#)

### 1. Materials:

- Genomic DNA
- Forward Primer: (e.g., 5'-TCGCTGTGTCCCAGAACATG-3')
- Reverse Primer: (e.g., 5'-AGCGCAGACCGCAAGTCTG-3')
- Taq DNA Polymerase and buffer
- dNTPs
- MgCl<sub>2</sub>
- Nuclease-free water
- Agarose or Polyacrylamide gel
- DNA loading dye
- DNA ladder

## 2. Reaction Setup: Prepare the following reaction mixture:

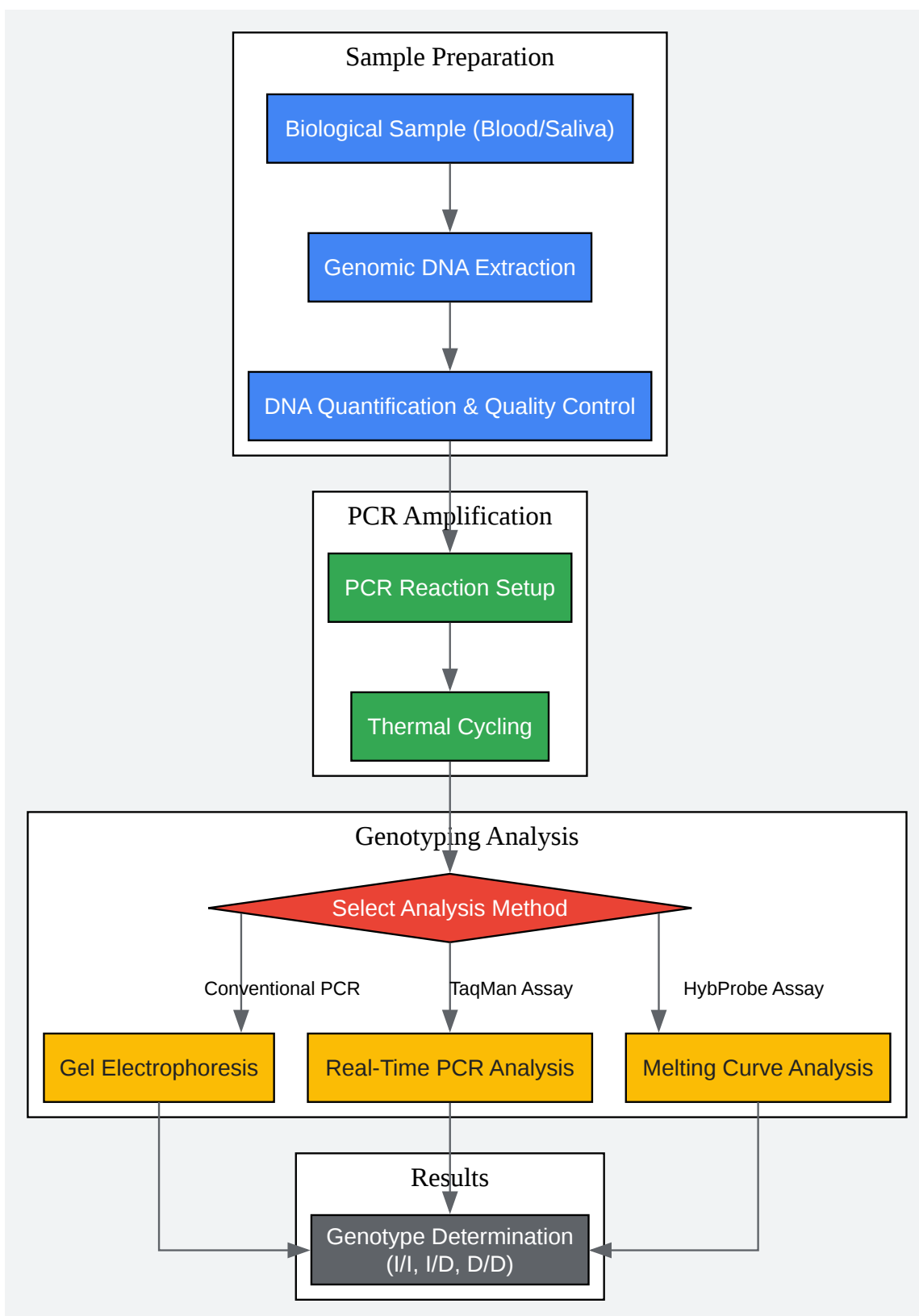
Component	Volume per reaction	Final Concentration
PCR Buffer (10x)	2.5 µL	1x
dNTPs (10 mM)	0.5 µL	200 µmol/L
Forward Primer (10 µM)	0.5 µL	200 nmol/L
Reverse Primer (10 µM)	0.5 µL	200 nmol/L
MgCl <sub>2</sub> (50 mM)	1.5 µL	1.5 mmol/L (optimize as needed)
Taq DNA Polymerase (5 U/µL)	0.1 µL	0.5 U
Genomic DNA (e.g., 50 ng/µL)	1.5 µL	75 ng
Nuclease-free water	to 25 µL	-

## 3. Thermal Cycling Conditions: (Cycling conditions may require optimization)

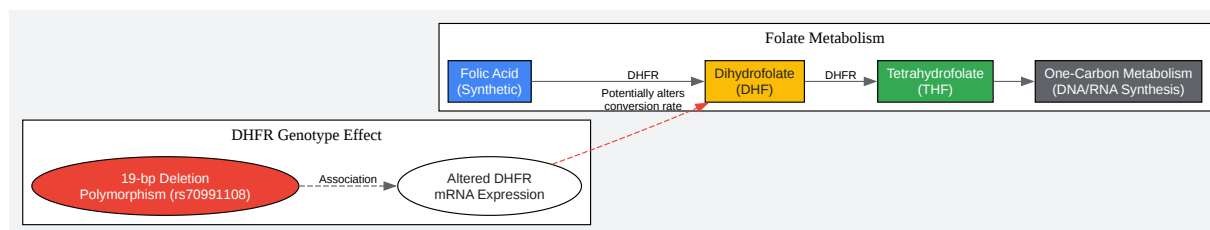
Step	Temperature	Time	Cycles
Initial Denaturation	95°C	5 minutes	1
Denaturation	94°C	30 seconds	35
Annealing	58-62°C (optimize)	30 seconds	
Extension	72°C	30-60 seconds	
Final Extension	72°C	7 minutes	1

4. Data Analysis: Analyze the PCR products by electrophoresis on a 6% polyacrylamide gel or a high-resolution agarose gel.[1] The expected fragment sizes will differ by 19 bp, allowing for the determination of the genotype (Insertion/Insertion, Insertion/Deletion, Deletion/Deletion).

## Visualizations







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